molecular formula C17H23NO4 B14012812 ethyl 1,3-dimethyl-4-oxo-5-(3-oxobutyl)-6,7-dihydro-5H-indole-2-carboxylate CAS No. 54874-75-8

ethyl 1,3-dimethyl-4-oxo-5-(3-oxobutyl)-6,7-dihydro-5H-indole-2-carboxylate

Cat. No.: B14012812
CAS No.: 54874-75-8
M. Wt: 305.4 g/mol
InChI Key: RBGUDMVCIRGHEJ-UHFFFAOYSA-N
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Description

Ethyl 1,3-dimethyl-4-oxo-5-(3-oxobutyl)-6,7-dihydro-5H-indole-2-carboxylate is an organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,3-dimethyl-4-oxo-5-(3-oxobutyl)-6,7-dihydro-5H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an appropriate indole derivative with ethyl acetoacetate under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which is then cyclized to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-dimethyl-4-oxo-5-(3-oxobutyl)-6,7-dihydro-5H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 1,3-dimethyl-4-oxo-5-(3-oxobutyl)-6,7-dihydro-5H-indole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 1,3-dimethyl-4-oxo-5-(3-oxobutyl)-6,7-dihydro-5H-indole-2-carboxylate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.

    Serotonin: A neurotransmitter that plays a role in mood regulation.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

54874-75-8

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

ethyl 1,3-dimethyl-4-oxo-5-(3-oxobutyl)-6,7-dihydro-5H-indole-2-carboxylate

InChI

InChI=1S/C17H23NO4/c1-5-22-17(21)15-11(3)14-13(18(15)4)9-8-12(16(14)20)7-6-10(2)19/h12H,5-9H2,1-4H3

InChI Key

RBGUDMVCIRGHEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1C)CCC(C2=O)CCC(=O)C)C

Origin of Product

United States

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